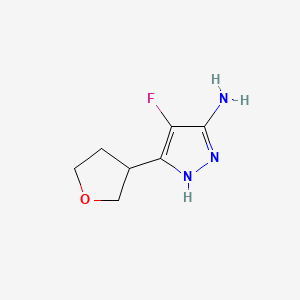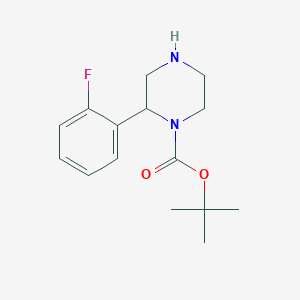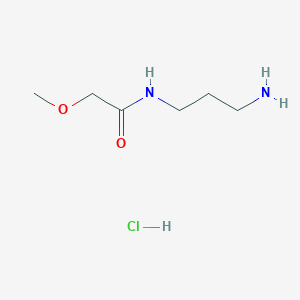
2-Amino-4-chloro-3-fluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-chloro-3-fluorobenzonitrile is an aromatic compound with the molecular formula C7H4ClFN2 and a molecular weight of 170.6 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-3-fluorobenzonitrile typically involves the reaction of 2-chloro-4-fluorobenzonitrile with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-chloro-3-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or hydroxyl derivatives and reduction to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, alkylating agents, and acylating agents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or hydrogen peroxide and reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Various substituted derivatives, including halogenated, alkylated, and acylated products.
Oxidation and Reduction: Nitro derivatives, hydroxyl derivatives, and amines.
Aplicaciones Científicas De Investigación
2-Amino-4-chloro-3-fluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.
Medicine: Investigated for its potential use in the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-chloro-3-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-fluorobenzonitrile: Similar in structure but with the fluorine atom at a different position, affecting its reactivity and applications.
4-Chloro-2-fluorobenzonitrile: Lacks the amino group, leading to different chemical properties and uses.
2-Fluorobenzonitrile: A simpler structure with only the fluorine substituent, used in different synthetic applications.
Uniqueness
2-Amino-4-chloro-3-fluorobenzonitrile is unique due to the presence of both amino and nitrile groups, which provide versatile reactivity and make it a valuable intermediate in organic synthesis. Its specific substitution pattern also imparts distinct electronic and steric properties, making it suitable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C7H4ClFN2 |
|---|---|
Peso molecular |
170.57 g/mol |
Nombre IUPAC |
2-amino-4-chloro-3-fluorobenzonitrile |
InChI |
InChI=1S/C7H4ClFN2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2H,11H2 |
Clave InChI |
UJZHRXHXJQRDQV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C#N)N)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[3-Fluoro-4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13535500.png)





![1-[(3-Methoxyphenyl)methyl]-6-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride](/img/structure/B13535526.png)


![7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13535533.png)

